4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Fragment-based drug discovery Vectorial functionalisation Cross-coupling regioselectivity

4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family. Its core structure fuses a pyrazole ring to a pyridine ring in the [3,4-c] regiochemistry, bearing a chlorine atom at C4 and a primary amine at C3.

Molecular Formula C6H5ClN4
Molecular Weight 168.58
CAS No. 1189727-33-0
Cat. No. B2545478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
CAS1189727-33-0
Molecular FormulaC6H5ClN4
Molecular Weight168.58
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Cl)C(=NN2)N
InChIInChI=1S/C6H5ClN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11)
InChIKeySIZQFRGNEMYYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1189727-33-0): A C4-Halogenated 3-Amino Pyrazolopyridine Scaffold for Fragment-Based and Kinase-Targeted Synthesis


4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic building block belonging to the pyrazolo[3,4-c]pyridine family. Its core structure fuses a pyrazole ring to a pyridine ring in the [3,4-c] regiochemistry, bearing a chlorine atom at C4 and a primary amine at C3. This substitution pattern provides two orthogonally addressable synthetic vectors—the C3-NH2 group for amidation or urea formation and the C4-Cl for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution—making it a versatile intermediate for fragment-based drug discovery (FBDD) and kinase inhibitor elaboration [1]. The compound has been explicitly claimed as a key intermediate in patent families targeting Pim kinases (Pim-1, Pim-2, Pim-3) for oncology applications [2], and the broader pyrazolo[3,4-c]pyridine scaffold has demonstrated validated inhibitory activity against GSK3α/β, CLK1, and DYRK1A kinases in peer-reviewed studies [3].

Why Generic Substitution Fails: Regioisomeric and Halogen-Dependent Reactivity in 4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Procurement


In pyrazolo[3,4-c]pyridine chemistry, the position of the halogen substituent (C4 vs. C5 vs. C7) and its identity (Cl vs. Br vs. F) are not interchangeable parameters; they dictate which synthetic transformations are feasible, the order of vectorial elaboration, and the stability profiles of downstream intermediates. The 4-chloro isomer places the leaving group on the pyridine ring of the fused system, enabling site-selective metalation and cross-coupling strategies that are mechanistically distinct from those accessible to the 5-chloro or 7-chloro regioisomers [1]. Furthermore, the C4-Cl bond exhibits a different oxidative addition propensity in palladium-catalyzed reactions compared to the C4-Br bond—the bromo analog is more reactive but also more susceptible to unwanted dehalogenation side reactions [2]. Consequently, substituting 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine with a regioisomer or halogen analog in a validated synthetic route risks altered reaction yields, impurity profiles, and ultimately failure to reproduce published biological data. The quantitative evidence below establishes the specific dimensions where differentiation is measurable and decision-relevant.

Quantitative Differential Evidence for 4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Versus Closest Analogs


C4-Cl Versus C5-Cl Regioisomer: Divergent Synthetic Vector Accessibility in Pyrazolo[3,4-c]pyridine Scaffolds

The Bedwell et al. (2023) study establishes a systematic vectorial functionalisation map for 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds: C-3 is accessible via tandem borylation/Suzuki–Miyaura cross-coupling; C-5 via Pd-catalyzed Buchwald–Hartwig amination; C-7 via selective metalation with TMPMgCl·LiCl followed by electrophile trapping or Negishi cross-coupling [1]. In contrast, 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine positions the halogen on the pyridine ring (C4) rather than the pyrazole ring (C5), which alters the electronic environment and metalation selectivity. The C4-Cl substituent on the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent pyridine nitrogen, whereas C5-Cl on the pyrazole ring lacks this activation and requires transition-metal catalysis for displacement. This regioisomeric difference dictates that 4-chloro and 5-chloro derivatives cannot be used interchangeably in stepwise elaboration sequences without fundamentally redesigning the synthetic route [1].

Fragment-based drug discovery Vectorial functionalisation Cross-coupling regioselectivity

C4-Cl Versus C4-Br Halogen Analog: Differential Cross-Coupling Reactivity and Dehalogenation Propensity

Jedinák et al. (2017) conducted a direct head-to-head comparison of chloro, bromo, and iodo pyrazoles in the Suzuki–Miyaura reaction and found that Br and Cl derivatives were superior to iodo derivatives due to a reduced propensity for dehalogenation side reactions [1]. Within the chloro and bromo series, the bromo derivatives demonstrated higher reactivity (faster oxidative addition to Pd(0)), enabling lower catalyst loadings and shorter reaction times. However, the chloro derivatives exhibited greater stability toward undesired hydro-dehalogenation, yielding cleaner product profiles under forcing conditions. For the specific case of 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1189727-33-0) versus 4-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 870244-35-2), the C4-Cl bond (bond dissociation energy ~397 kJ/mol for aryl-Cl) is significantly stronger than the C4-Br bond (BDE ~338 kJ/mol for aryl-Br), leading to a calculated difference of ~59 kJ/mol in bond strength [2]. This translates to the 4-chloro compound requiring more vigorous coupling conditions but producing fewer dehalogenation impurities, which is advantageous when high-purity downstream intermediates are required for biological assays.

Suzuki-Miyaura coupling Dehalogenation Halogenated aminopyrazoles

Physicochemical Property Differentiation: Computed LogP, pKa, and Topological PSA Versus 4-Fluoro and Unsubstituted Analogs

Computed physicochemical properties differentiate 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine from its closest analogs. The target compound has a predicted LogP of 0.56–0.8, a predicted pKa (strongest basic) of 10.65±0.40, a topological polar surface area (TPSA) of 67.6 Ų, and a predicted density of 1.643±0.06 g/cm³ . In comparison, the unsubstituted parent 1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 76006-17-2) has a molecular weight of 134.14 g/mol and lacks the lipophilic chlorine contribution, resulting in lower LogP. The 4-fluoro analog (CAS 1402664-75-8) has a molecular weight of 152.13 g/mol and a predicted density of 1.6±0.1 g/cm³ with a boiling point of 410.8±40.0 °C . The chlorine atom in the target compound contributes approximately +0.5 to +0.7 LogP units relative to the 4-fluoro analog (class-level inference based on Hansch π values: Cl π = +0.71 vs. F π = +0.14). This difference in lipophilicity affects compound solubility in organic solvents and chromatographic retention behavior, which are critical parameters for purification and analytical method development in multi-step synthesis.

Lipophilicity pKa prediction Physicochemical profiling

Commercial Purity Benchmarking: 98% Minimum Purity Specification Versus 95% for 4-Bromo and 5-Chloro Analogs

Among the C4-substituted pyrazolo[3,4-c]pyridin-3-amine family, the 4-chloro derivative is commercially available at a minimum purity specification of 98% from multiple suppliers including AKSci (catalog 8378ER) and Leyan (catalog 2216542) . In contrast, the 4-bromo analog (CAS 870244-35-2) is typically offered at 95% purity , and the 5-chloro regioisomer (CAS 245325-32-0) is available at 95% purity from specialty suppliers . This 3-percentage-point difference in minimum purity specification is meaningful in the context of multi-step synthesis: a 95% pure starting material introduces up to 5% impurities into the first synthetic step, which can propagate through subsequent transformations and necessitate additional purification. The 4-chloro compound's higher commercial purity reduces the impurity burden in early-stage diversification, which is particularly relevant when generating compound libraries for structure-activity relationship (SAR) studies where trace impurities can confound biological assay interpretation.

Chemical procurement Purity specification Supplier comparison

Patent-Corroborated Scaffold Relevance: Pim Kinase Inhibitor Intermediates Incorporating the C4-Cl, C3-NH2 Substitution Pattern

The US patent family US 9,260,425 B2 (filed 2012, issued 2016) and its divisional US 9,850,239 B2 explicitly claim pyrazolo[3,4-c]pyridine compounds of Formula I as inhibitors of Pim-1, Pim-2, and Pim-3 kinases for cancer therapy [1]. Within this patent family, the C4-chloro, C3-amino substitution pattern is a critical intermediate motif that enables further diversification at C3 (via the amine) and at C4 (via cross-coupling or nucleophilic displacement). Representative compounds from this patent series demonstrate Pim-1 binding affinities with Ki values as low as 0.0079 nM, establishing the pyrazolo[3,4-c]pyridine scaffold as a validated pharmacophore for picomolar kinase inhibition [2]. The 4-chloro-3-amino substitution pattern is specifically advantageous because it positions the chlorine atom at a vector that, upon displacement with aryl or heteroaryl groups, accesses a hydrophobic pocket in the Pim-1 ATP-binding site, while the C3-amine serves as a linker attachment point for solubility-enhancing motifs [1]. This patent-validated scaffold utility provides procurement justification that is absent for regioisomers not explicitly exemplified in the patent claims.

Pim kinase Kinase inhibitor patent Oncology intermediates

Optimal Procurement and Application Scenarios for 4-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Orthogonal C3 and C4 Elaboration Vectors

In FBDD campaigns, the simultaneous presence of the C3-NH2 and C4-Cl groups enables sequential, orthogonal diversification without protecting group manipulation. The C3-amine can be first elaborated via amide bond formation or reductive amination, after which the C4-Cl is displaced via Suzuki-Miyaura cross-coupling to introduce aromatic diversity. This two-step, protecting-group-free sequence generates fragment-like molecules with molecular weight typically in the 250–400 Da range, aligning with Rule-of-3 guidelines for fragment screening. The 98% minimum purity specification ensures that fragment libraries are not contaminated with reactive impurities that could generate assay artifacts in high-concentration fragment screens (typically 0.5–2 mM).

Pim Kinase Inhibitor Lead Optimization Based on the US 9,260,425 B2 Pharmacophore

Investigators pursuing Pim-1, Pim-2, or Pim-3 inhibitors for hematologic malignancies or solid tumors should prioritize the 4-chloro-3-amino substitution pattern because it maps directly onto the exemplified intermediates in the US 9,260,425 B2 patent [1]. Downstream compounds derived from this scaffold have demonstrated Ki values of 0.0079–0.0294 nM against Pim-1 in biochemical assays [2]. The C4-Cl group serves as a synthetic handle for introducing the aryl/heteroaryl pharmacophore that occupies the hydrophobic pocket adjacent to the ATP-binding site, while the C3-amine is used to attach solubilizing groups that improve pharmacokinetic properties.

GSK-3β and CLK1 Inhibitor Development Leveraging the Pyrazolo[3,4-c]pyridine Core Pharmacophore

The Sklepari et al. (2017) study demonstrated that pyrazolo[3,4-c]pyridine derivatives with a free N1-H achieve IC50 values of 0.4–1.0 µM against GSK3α/β and 1.1–4.5 µM against CLK1 and DYRK1A, with no detectable cytotoxicity at concentrations up to 10 µM [3]. The 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold retains the critical N1-H hydrogen bond donor required for GSK3β hinge-region binding while providing the C4-Cl and C3-NH2 vectors for introducing selectivity-conferring substituents. This scaffold is therefore well-suited for CNS-targeted kinase inhibitor programs where the pyrazolo[3,4-c]pyridine core's low molecular weight (168.58) and moderate LogP (0.56–0.8) are compatible with blood-brain barrier penetration requirements.

Multi-Step Synthesis Protocols Where Dehalogenation Impurity Control Is Critical

In synthetic sequences involving high-temperature or prolonged cross-coupling steps, the 4-chloro compound is preferred over the 4-bromo analog because the stronger C-Cl bond (aryl-Cl BDE ~397 kJ/mol vs. aryl-Br BDE ~338 kJ/mol) [4] reduces the extent of hydro-dehalogenation side reactions that generate the des-halo byproduct. This is particularly important when the subsequent biological assay cannot tolerate even low levels of the dehalogenated impurity. The class-level evidence from halogenated aminopyrazole Suzuki coupling studies [5] confirms that chloro derivatives produce cleaner reaction profiles than bromo or iodo counterparts under forcing conditions. Procurement of the 4-chloro compound thus supports more robust process development and easier purification of final compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.